

An In-depth Technical Guide to the Reactivity and Stability of Allyltrimethylsilane

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Compound of Interest

Compound Name: Allyltrimethylsilane

Cat. No.: B147118

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Abstract

Allyltrimethylsilane $[(CH_3)_3SiCH_2CH=CH_2]$ is a versatile and widely utilized reagent in organic synthesis, primarily valued for its role as a stable and effective allyl anion equivalent. Its reactivity, characterized by the β -silicon effect, allows for predictable and stereoselective carbon-carbon bond formation with a broad range of electrophiles. This technical guide provides a comprehensive overview of the reactivity and stability of **allyltrimethylsilane**, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights relevant to researchers in academia and the pharmaceutical industry.

Physicochemical Properties and Stability

Allyltrimethylsilane is a colorless liquid with moderate volatility. Its key physical and chemical properties are summarized in the table below.

Property	Value
CAS Number	762-72-1
Molecular Formula	C ₆ H ₁₄ Si
Molecular Weight	114.26 g/mol
Boiling Point	84-88 °C
Density	0.719 g/mL at 25 °C
Refractive Index (n _{20/D})	1.407
Flash Point	-10 °C (14 °F)
Solubility	Soluble in most organic solvents; insoluble in water.

Stability and Storage:

Allyltrimethylsilane is a flammable liquid and should be handled with appropriate precautions in a well-ventilated area, away from heat, sparks, and open flames.[1] It is generally stable under recommended storage conditions but is sensitive to moisture and strong acids.[2][3] For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated at 2-8°C.[4] While specific shelf-life studies are not extensively published, adherence to these storage conditions will minimize degradation. The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Thermal decomposition of **allyltrimethylsilane** has been reported to occur at high temperatures (around 500 °C), proceeding primarily via molecular elimination pathways.

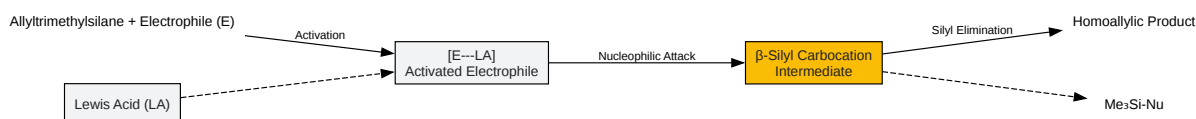
Core Reactivity: The Hosomi-Sakurai Reaction

The cornerstone of **allyltrimethylsilane**'s utility is the Hosomi-Sakurai reaction, an electrophilic allylation that forms a new carbon-carbon bond at the γ -position of the silane. This reaction is typically promoted by a Lewis acid, which activates the electrophile towards nucleophilic attack by the electron-rich double bond of the **allyltrimethylsilane**.

Mechanism of Lewis Acid-Catalyzed Allylation

The generally accepted mechanism for the Lewis acid-catalyzed Hosomi-Sakurai reaction involves the following key steps:

- **Activation of the Electrophile:** The Lewis acid (e.g., TiCl_4 , $\text{BF}_3 \cdot \text{OEt}_2$, SnCl_4) coordinates to the electrophile (e.g., a carbonyl compound), increasing its electrophilicity.
- **Nucleophilic Attack:** The π -bond of **allyltrimethylsilane** attacks the activated electrophile, forming a β -silyl carbocation intermediate. This carbocation is stabilized by the β -silicon effect, a hyperconjugative interaction between the carbon-silicon σ -bond and the empty p-orbital of the carbocation.
- **Elimination of the Silyl Group:** A nucleophile (often a counter-ion from the Lewis acid) attacks the silicon atom, leading to the elimination of the trimethylsilyl group and the formation of a new double bond, yielding the homoallylic product.

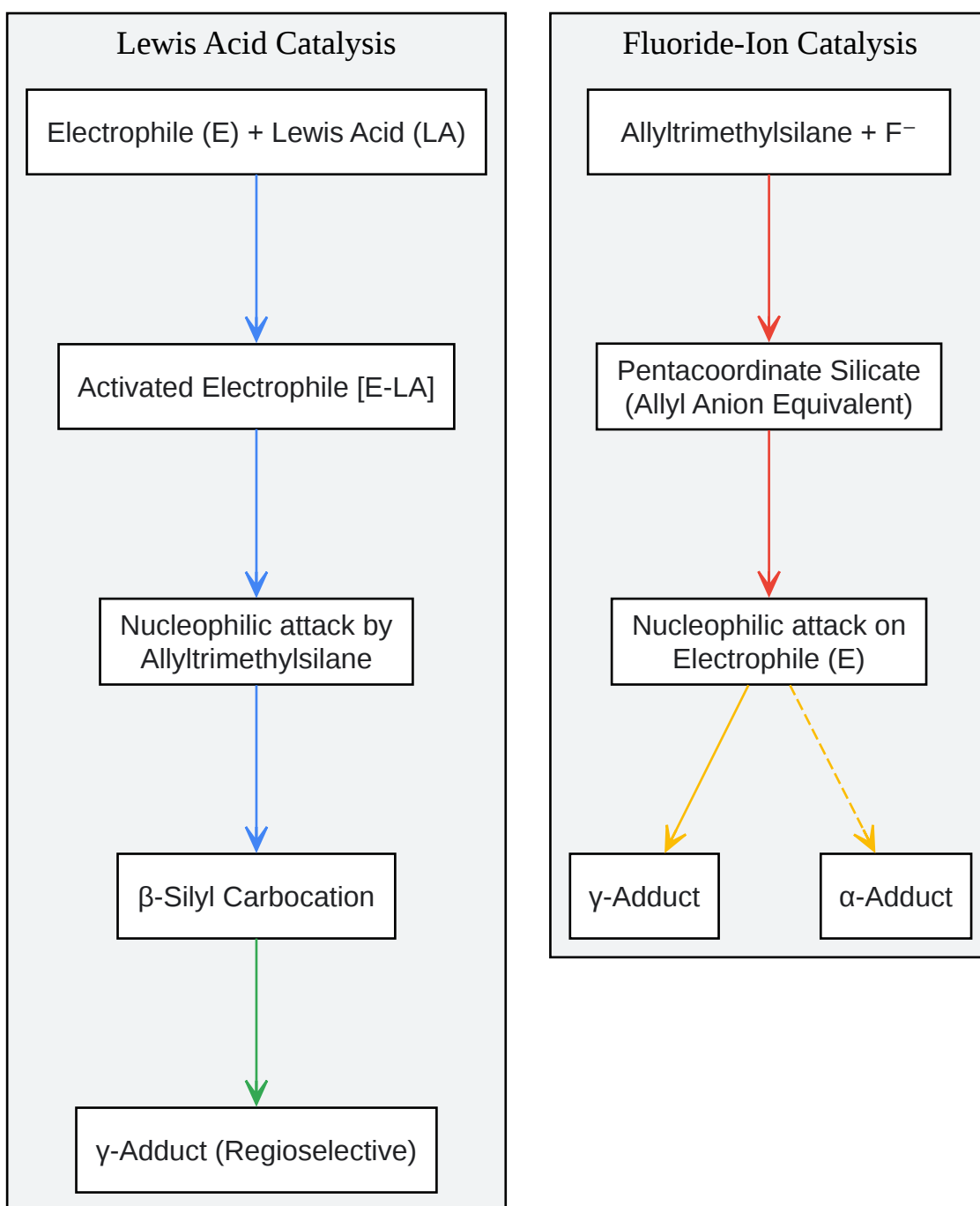


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Caption: Lewis Acid-Catalyzed Hosomi-Sakurai Reaction Mechanism.

Fluoride-Mediated Allylation

An alternative method for activating **allyltrimethylsilane** involves the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF). In this case, the fluoride ion attacks the silicon atom to form a hypervalent pentacoordinate silicate, which then acts as a more potent nucleophile. This method can be advantageous for substrates that are sensitive to strong Lewis acids. However, it can sometimes lead to a loss of regioselectivity, with the nucleophilic attack occurring from either the α or γ position of the allyl group.



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Caption: Comparison of Lewis Acid vs. Fluoride-Ion Catalysis Pathways.

Reactivity with Various Electrophiles: A Quantitative Overview

Allyltrimethylsilane reacts with a wide array of electrophiles. The following tables summarize representative yields for its reaction with aldehydes, ketones, imines, and acetals under various catalytic conditions.

Table 1: Reaction with Aldehydes

Aldehyde	Catalyst (equiv.)	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
Benzaldehyde	TiCl ₄ (1.1)	CH ₂ Cl ₂	-78	0.5	93	
Cyclohexanecarboxaldehyde	TiCl ₄ (1.1)	CH ₂ Cl ₂	-78	0.5	85	
Isobutyraldehyde	BF ₃ ·OEt ₂ (1.0)	CH ₂ Cl ₂	-78	1	88	
4-Nitrobenzaldehyde	Sc(OTf) ₃ (0.1)	CH ₂ Cl ₂	25	1	95	
Furfural	InCl ₃ (0.1)	CH ₂ Cl ₂	25	2	92	

Table 2: Reaction with Ketones

Ketone	Catalyst (equiv.)	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
Acetophenone	TiCl ₄ (1.1)	CH ₂ Cl ₂	-78 to 0	1	85	
Cyclohexanone	TiCl ₄ (1.1)	CH ₂ Cl ₂	-78 to 0	1	90	
2-Adamantanone	BF ₃ ·OEt ₂ (1.0)	CH ₂ Cl ₂	0	3	78	
Benzophenone	TiCl ₄ (1.1)	CH ₂ Cl ₂	0	2	82	
4-Phenyl-2-butanone	In(OTf) ₃ (0.05)	CH ₂ Cl ₂	25	4	88	

Table 3: Reaction with Imines

Imine	Catalyst (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
N-Benzylideneaniline	TBAF (1)	THF	reflux	6	92	
N-(4-Chlorobenzylidene)aniline	TBAF (1)	THF	reflux	4	91	
N-(2-Furfurylidene)-p-anisidine	TBAF (1)	THF	reflux	3	93	
N-Benzylidenemethylamine	TBAF (1)	THF	reflux	48	74	

Table 4: Reaction with Acetals

Acetal	Catalyst (mol%)	Solvent	Temp (°C)	Time	Yield (%)	Reference
Benzaldehyde dimethyl acetal	TiCl ₄ (100)	CH ₂ Cl ₂	-78	2 h	87	
Benzaldehyde dimethyl acetal	AlBr ₃ /CuBr (10)	CH ₂ Cl ₂	25	1 h	77	
Heptanal dimethyl acetal	AlBr ₃ /CuBr (10)	CH ₂ Cl ₂	25	1 h	85	
Cyclohexanone dimethyl ketal	TiCl ₄ (100)	CH ₂ Cl ₂	-78	2 h	81	

Detailed Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Allylation of an Aldehyde

Materials:

- Aldehyde (1.0 mmol)
- Allyltrimethylsilane** (1.2 mmol)
- Titanium tetrachloride (TiCl₄, 1.0 M solution in CH₂Cl₂, 1.1 mmol)
- Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
- Saturated aqueous ammonium chloride (NH₄Cl) solution

- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the aldehyde (1.0 mmol) and dissolve it in anhydrous dichloromethane (10 mL).
- Cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
- Slowly add the titanium tetrachloride solution (1.1 mL, 1.1 mmol) dropwise to the stirred solution. The mixture may turn yellow or orange.
- Stir the mixture at $-78\text{ }^\circ\text{C}$ for 15 minutes.
- Add **allyltrimethylsilane** (1.2 mmol) dropwise over 5 minutes.
- Continue stirring the reaction mixture at $-78\text{ }^\circ\text{C}$ and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion (typically 1-3 hours), quench the reaction by the slow addition of saturated aqueous NH_4Cl solution at $-78\text{ }^\circ\text{C}$.
- Allow the mixture to warm to room temperature.
- Transfer the mixture to a separatory funnel and separate the layers.
- Extract the aqueous layer with dichloromethane (2 x 10 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

General Procedure for Fluoride-Mediated Allylation of an Imine

Materials:

- Imine (0.5 mmol)
- **Allyltrimethylsilane** (0.6 mmol)
- Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 0.005 mmol, 1 mol%)
- Anhydrous tetrahydrofuran (THF) (2 mL)
- 4 Å Molecular sieves (200 mg)

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, add the imine (0.5 mmol), **allyltrimethylsilane** (0.6 mmol), and 4 Å molecular sieves (200 mg).
- Add anhydrous THF (2 mL) to the flask.
- Add the TBAF solution (5 µL, 0.005 mmol) to the mixture.
- Reflux the reaction mixture and monitor its progress by TLC.
- Upon completion, cool the mixture to room temperature and filter it through a short pad of silica gel, eluting with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic amine.

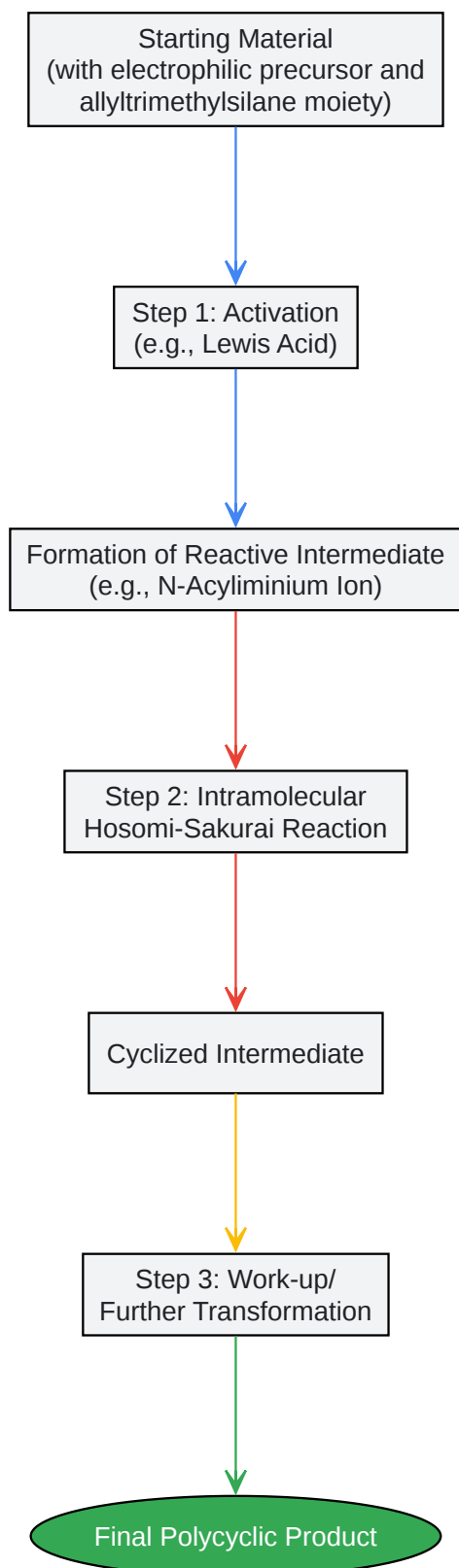
Advanced Applications and Reaction Workflows

Beyond simple additions, **allyltrimethylsilane** can participate in more complex transformations, such as tandem or cascade reactions, which allow for the rapid construction of intricate molecular architectures from simple starting materials.

Tandem Cyclization-Allylation Workflow

One example of a more complex workflow is a tandem cyclization-allylation reaction. In this type of sequence, an initial reaction generates a reactive intermediate which then undergoes

an intramolecular reaction with an **allyltrimethylsilane** moiety present in the same molecule.



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Caption: Generalized Workflow for a Tandem Cyclization-Allylation Reaction.

Conclusion

Allyltrimethylsilane is a powerful and versatile reagent in modern organic synthesis. Its stability, coupled with its predictable reactivity in the Hosomi-Sakurai reaction, makes it an invaluable tool for the construction of complex molecules. A thorough understanding of its reactivity with various electrophiles under different catalytic conditions, as detailed in this guide, is crucial for its effective application in research and development, particularly in the field of drug discovery and materials science. The continued development of novel catalytic systems and its application in complex cascade reactions will undoubtedly further expand the synthetic utility of this important organosilane.

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References

- 1. 烯丙基三甲基硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. Allyltrimethylsilane | 762-72-1 [chemicalbook.com]
- 4. アリルトリメチルシラン 98% | Sigma-Aldrich [sigmaaldrich.com]
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